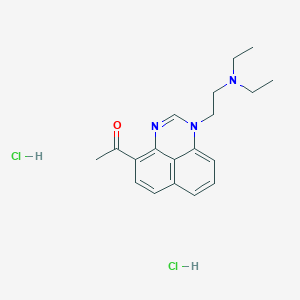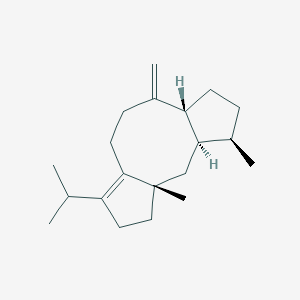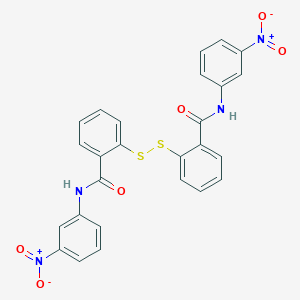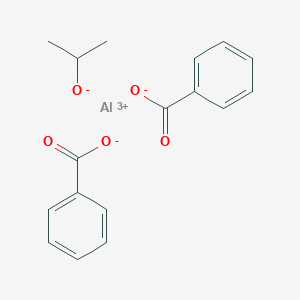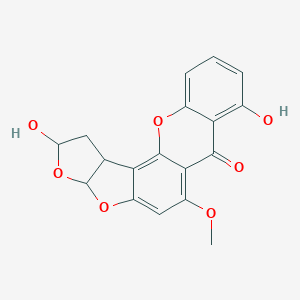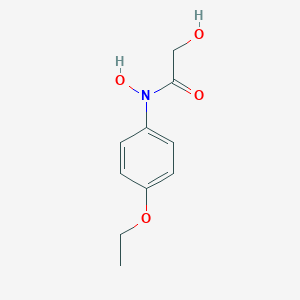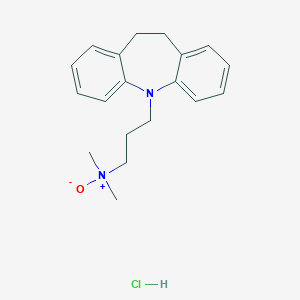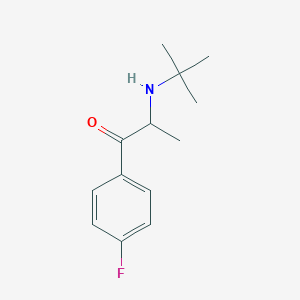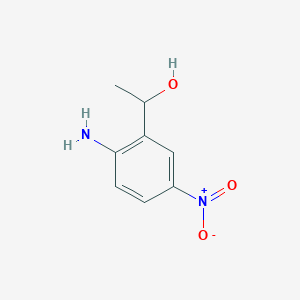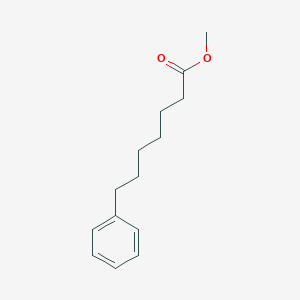
Methyl 7-phenylheptanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 7-phenylheptanoate belongs to the family of diarylheptanoids, which are plant secondary metabolites characterized by a 7 carbon skeleton with two phenyl rings. These compounds have been isolated from various plant families and exhibit diverse biological activities. The synthesis and properties of Methyl 7-phenylheptanoate and related compounds have been a subject of interest in organic chemistry (Jahng & Park, 2018).
Synthesis Analysis
Synthesis of Methyl 7-phenylheptanoate involves complex organic reactions. For instance, cyclic diarylheptanoids can be synthesized through various methods, including cyclization of trioxo-acids and reactions involving tricycloheptane precursors (Harris & Harris, 1969); (Vasin et al., 2008).
Molecular Structure Analysis
The molecular structure of Methyl 7-phenylheptanoate is characterized by its aromatic rings and the seven-carbon chain. The structural characteristics of such compounds are often studied using techniques like NMR and crystallography to elucidate their conformation and stereochemistry (Li et al., 2009).
Chemical Reactions and Properties
Methyl 7-phenylheptanoate undergoes various chemical reactions characteristic of diarylheptanoids. These include lactonization, cycloaddition, and reactions with electrophilic and nucleophilic reagents. The presence of phenyl groups influences its reactivity (Harris & Harris, 1969); (Komatsu et al., 1977).
Physical Properties Analysis
The physical properties like solubility, melting point, and crystalline structure are influenced by the molecular structure. For example, the presence of aromatic rings and the specific arrangement of carbon atoms in the chain can affect the crystallinity and solubility of these compounds (Overberger et al., 1966).
Chemical Properties Analysis
The chemical properties of Methyl 7-phenylheptanoate are defined by its functional groups. These include the ester group and phenyl rings, which contribute to its reactivity in organic synthesis and potential biological activities. These properties are explored in studies focusing on its synthesis and reactions (Ballini et al., 1984).
Wissenschaftliche Forschungsanwendungen
Polymer Synthesis and Characterization :
- Methyl 7-phenylheptanoate has been used as a substrate for the production of poly(beta-hydroxyalkanoates) containing phenyl groups by Pseudomonas putida. These polymers, known as PHPhAs, show potential for broad use as biodegradable polymers and possible biomedical applications (Abraham et al., 2001).
Chemical Synthesis and Organic Chemistry :
- Studies have shown the cyclization of 3,5,7-trioxo-7-phenylheptanoic acid and its 2-methyl homolog to form corresponding δ-lactones, which are significant in biogenetic reactions (T. Harris & C. Harris, 1969).
- Research on the isobutylamides of 7-phenylhepta-2,4-dienoic acid and related compounds has explored their synthesis and potential insecticidal activities (Meisters & Wailes, 1966).
Medicinal Chemistry and Drug Development :
- Inhibition of neuronal nitric oxide synthase by certain compounds has been studied for preventing MPTP-induced parkinsonism, with research focusing on molecular interactions and potential therapeutic implications (Hantraye et al., 1996).
Biochemical and Biophysical Studies :
- Investigations into the selective recognition mode of nucleic acid bases by aromatic amino acids have been conducted, exploring interactions like L-phenylalanine-7-methylguanosine 5'-monophosphate stacking (Ishida et al., 1988).
Safety And Hazards
Methyl 7-phenylheptanoate is recommended for use as laboratory chemicals . It is advised against use in food, drugs, pesticides, or biocidal products . In case of contact with skin or eyes, or if ingested or inhaled, medical attention should be sought immediately . The chemical is not considered hazardous under the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) .
Eigenschaften
IUPAC Name |
methyl 7-phenylheptanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14(15)12-8-3-2-5-9-13-10-6-4-7-11-13/h4,6-7,10-11H,2-3,5,8-9,12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZSNATXOGRAOIL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40426624 |
Source


|
| Record name | METHYL 7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-phenylheptanoate | |
CAS RN |
101689-18-3 |
Source


|
| Record name | METHYL 7-PHENYLHEPTANOATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40426624 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4H-[1,3]dioxino[5,4-c]isoquinoline](/img/structure/B25669.png)
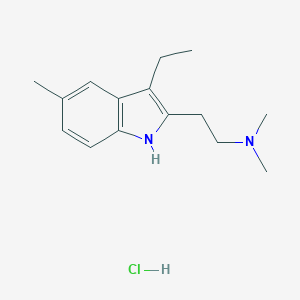
![N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam](/img/structure/B25671.png)
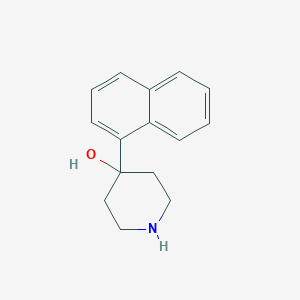
![[(1E,4E)-2-Chloro-5-methyl-2,5-cyclohexadiene-1,4-diylidene]biscyanamide](/img/structure/B25680.png)
